molecular formula C16H13NO4 B12897341 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid

4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid

Cat. No.: B12897341
M. Wt: 283.28 g/mol
InChI Key: ODQJWIMYDRXPBG-LGMDPLHJSA-N
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Description

4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid is an organic compound that features a dibenzofuran moiety and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid typically involves the following steps:

    Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of biphenyl derivatives.

    Introduction of Butanoic Acid Moiety: The butanoic acid group can be introduced via a Friedel-Crafts acylation reaction.

    Addition of Hydroxyimino Group: The hydroxyimino group can be added through an oximation reaction, where a hydroxylamine derivative reacts with a carbonyl compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings of the dibenzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated dibenzofuran derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with dibenzofuran structures are studied for their catalytic properties in organic reactions.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology and Medicine

    Biochemistry: Studied for their interactions with biological macromolecules.

Industry

    Polymer Science: Used in the synthesis of high-performance polymers.

    Environmental Science: Studied for their role in the degradation of pollutants.

Mechanism of Action

The mechanism of action of 4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The dibenzofuran core can intercalate with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound, known for its stability and aromaticity.

    4-(Dibenzo[b,d]furan-2-yl)butanoic acid: Lacks the hydroxyimino group but shares the dibenzofuran and butanoic acid moieties.

    4-(Hydroxyimino)butanoic acid: Lacks the dibenzofuran moiety but contains the hydroxyimino and butanoic acid groups.

Uniqueness

4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid is unique due to the combination of the dibenzofuran core and the hydroxyimino functional group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

(4Z)-4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid

InChI

InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19)/b17-13-

InChI Key

ODQJWIMYDRXPBG-LGMDPLHJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C(=N\O)/CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O

Origin of Product

United States

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